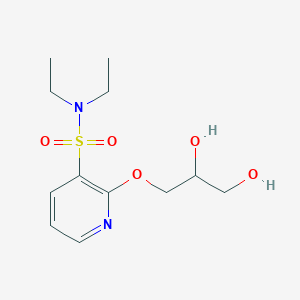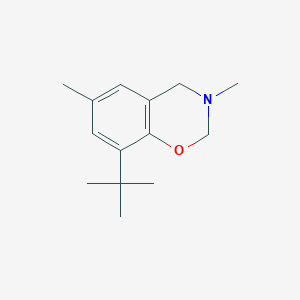
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of tert-butyl and dimethyl groups, which influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dimethyl groups with an amine and a phenol derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce more saturated compounds.
科学的研究の応用
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and steric effects of the tert-butyl and dimethyl groups. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
6,8-di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene: This compound shares structural similarities but contains a phosphorus atom instead of nitrogen.
tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with tert-butyl groups but a different ring structure.
Uniqueness
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of tert-butyl and dimethyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
特性
CAS番号 |
92000-49-2 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
8-tert-butyl-3,6-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H21NO/c1-10-6-11-8-15(5)9-16-13(11)12(7-10)14(2,3)4/h6-7H,8-9H2,1-5H3 |
InChIキー |
ZHYHMOWUPKKYQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



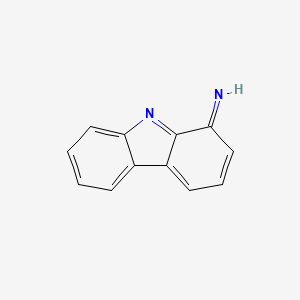

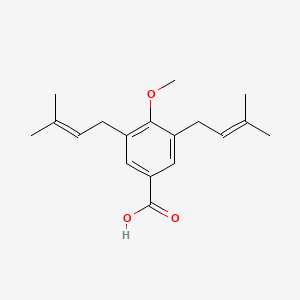
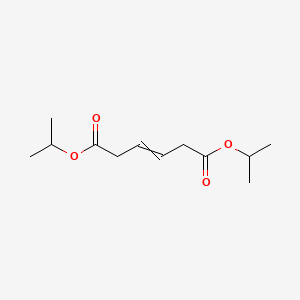
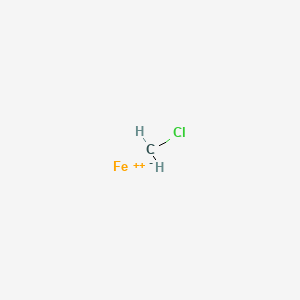

![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
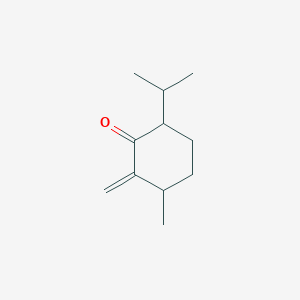
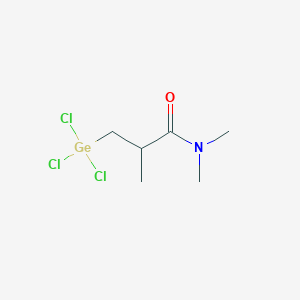
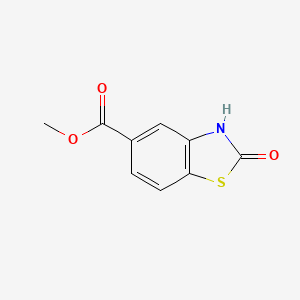
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
